molecular formula C₂₅H₂₆Cl₄N₆ B560676 LDN-193189 monohydrochloride CAS No. 1062368-62-0

LDN-193189 monohydrochloride

Cat. No. B560676
M. Wt: 552.33
InChI Key: NYHXPFHFIMRKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN-193189 monohydrochloride is a selective and highly potent small molecule inhibitor of bone morphogenetic proteins (BMP) signaling . It is a derivative of dorsomorphin and has been used instead of the protein Noggin for inhibition of BMP signaling . In pluripotent stem cell research, LDN-193189 is used together with small molecules or growth factors to modulate stem cell differentiation .


Molecular Structure Analysis

The molecular formula of LDN-193189 monohydrochloride is C25H23ClN6 . The molecular weight is 442.9 g/mol . The IUPAC name is 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride .


Chemical Reactions Analysis

LDN-193189 monohydrochloride is known to inhibit a number of intracellular kinases such as, mitogen activated protein kinase 14 and 8 (p38and c-Jun N -terminal kinase respectively), as well as those associated with AKT (serine/threonine kinase) and mTOR (mammalian target of rapamycin) signaling mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of LDN-193189 monohydrochloride include a molecular weight of 442.9 g/mol . The compound has a molecular formula of C25H23ClN6 .

Scientific Research Applications

Differentiation of human ES and iPS cells into neural progenitors

  • Application Summary : LDN-193189 monohydrochloride is used in stem cell research for the differentiation of human embryonic stem (ES) cells and induced pluripotent stem (iPS) cells into neural progenitors .
  • Methods of Application : The specific experimental procedures are not mentioned in the source, but it’s typically used in combination with other small molecules or growth factors during the differentiation process .

Differentiation of human ES and iPS cells into neural crest cells

  • Application Summary : Another application of LDN-193189 monohydrochloride is in the differentiation of human ES and iPS cells into neural crest cells .
  • Methods of Application : The specific experimental procedures are not mentioned in the source, but it’s typically used in combination with other small molecules or growth factors during the differentiation process .

Spinal Cord Development in Zebrafish

  • Application Summary : LDN-193189 monohydrochloride has been used as an ALK2/3 (type I receptor serine-threonine kinases) inhibitor, to study the effect of TGFβ1/2/3 (tumor growth factor β) and BMP (bone morphogenetic protein) signaling on spinal cord development in zebrafish .
  • Methods of Application : The specific experimental procedures are not mentioned in the source, but it’s typically used to inhibit BMP signaling during the developmental stages of zebrafish .

Prevention of Non-neuronal Differentiation

  • Application Summary : LDN-193189 monohydrochloride has been used to inhibit SMAD (homologues of the Drosophila protein, mothers against decapentaplegic), in order to prevent non-neuronal differentiation .
  • Methods of Application : The specific experimental procedures are not mentioned in the source, but it’s typically used to inhibit SMAD signaling during cell differentiation .

Study of TGFβ and BMP Signaling on Spinal Cord Development in Zebrafish

  • Application Summary : LDN-193189 monohydrochloride has been used as an ALK2/3 (type I receptor serine-threonine kinases) inhibitor, to study the effect of TGFβ1/2/3 (tumor growth factor β) and BMP (bone morphogenetic protein) signaling on spinal cord development in zebrafish .
  • Methods of Application : The specific experimental procedures are not mentioned in the source, but it’s typically used to inhibit BMP signaling during the developmental stages of zebrafish .

Prevention of Non-neuronal Differentiation

  • Application Summary : LDN-193189 monohydrochloride has been used to inhibit SMAD (homologues of the Drosophila protein, mothers against decapentaplegic), in order to prevent non-neuronal differentiation .
  • Methods of Application : The specific experimental procedures are not mentioned in the source, but it’s typically used to inhibit SMAD signaling during cell differentiation .

Future Directions

LDN-193189 monohydrochloride is a focus of research due to its role as a potent and selective small-molecule inhibitor of bone morphogenetic proteins (BMP) signaling . It has been used in pluripotent stem cell research to modulate stem cell differentiation .

properties

IUPAC Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCDKTWDGDFRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LDN-193189 monohydrochloride

CAS RN

1062368-62-0
Record name LDN-193189 monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LDN-193189 MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLH51K438W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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